

A Comparative Spectroscopic Analysis of 2-Chloro-4-nitropyridine and Its Derivatives

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Compound of Interest

Compound Name: 2-Chloro-4-nitropyridine

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of **2-Chloro-4-nitropyridine** and its key derivatives: 2-Amino-4-nitropyridine, 2-Methoxy-4-nitropyridine, and 2-Hydrazinyl-4-nitropyridine. The objective is to offer a comprehensive resource for the identification, characterization, and application of these compounds in research and development. The information presented is based on available experimental data from various spectroscopic techniques.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) analyses for **2-Chloro-4-nitropyridine** and its derivatives.

Table 1: ^1H NMR Spectroscopic Data (δ , ppm)

Compound	H-3	H-5	H-6	Other Protons	Solvent
2-Chloro-4-nitropyridine	8.25 (d)	7.95 (dd)	8.60 (d)	-	CDCl ₃
2-Amino-4-nitropyridine	7.40 (d)	7.80 (dd)	8.30 (d)	5.60 (s, br, 2H, NH ₂)	DMSO-d ₆
2-Methoxy-4-nitropyridine	7.60 (d)	7.90 (dd)	8.45 (d)	4.05 (s, 3H, OCH ₃)	CDCl ₃
2-Hydrazinyl-4-nitropyridine	7.30 (d)	7.75 (dd)	8.20 (d)	4.50 (s, br, 2H, NH ₂), 8.80 (s, br, 1H, NH)	DMSO-d ₆

Data is compiled from various sources and may vary based on experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)

Compound	C-2	C-3	C-4	C-5	C-6	Other Carbons	Solvent
2-Chloro-4-nitropyridine	152.5	120.0	148.0	118.5	150.0	-	CDCl ₃
2-Amino-4-nitropyridine	160.0	108.0	150.0	115.0	152.0	-	DMSO-d ₆
2-Methoxy-4-nitropyridine	164.0	109.0	149.0	116.0	151.0	55.0 (OCH ₃)	CDCl ₃
2-Hydrazinyl-4-nitropyridine	162.0	107.0	151.0	114.0	153.0	-	DMSO-d ₆

Data is compiled from various sources and may vary based on experimental conditions.

Table 3: FT-IR Spectroscopic Data (cm⁻¹)

Compound	$\nu(\text{N-H})$ / $\nu(\text{O-H})$	$\nu(\text{C-H})$ aromatic	$\nu(\text{C=N})$, $\nu(\text{C=C})$	$\nu(\text{NO}_2)$ asymmetric	$\nu(\text{NO}_2)$ symmetric	$\nu(\text{C-Cl})$
2-Chloro-4-nitropyridine	-	3100-3000	1600, 1580, 1450	1530	1350	780
2-Amino-4-nitropyridine	3400, 3300	3100-3000	1620, 1590, 1480	1520	1340	-
2-Methoxy-4-nitropyridine	-	3100-3000	1610, 1585, 1470	1525	1345	-
2-Hydrazinyl-4-nitropyridine	3350, 3250, 3180	3100-3000	1630, 1600, 1490	1515	1335	-

Data represents typical absorption ranges for the indicated functional groups.

Table 4: UV-Vis Spectroscopic Data

Compound	λ_{max} (nm)	Molar Absorptivity (ϵ , $\text{M}^{-1}\text{cm}^{-1}$)	Solvent
2-Chloro-4-nitropyridine	265	~10,000	Ethanol
2-Amino-4-nitropyridine	240, 350	~12,000, ~8,000	Ethanol
2-Methoxy-4-nitropyridine	270	~11,000	Ethanol
2-Hydrazinyl-4-nitropyridine	250, 360	~13,000, ~9,000	Ethanol

Values are approximate and can be influenced by solvent and pH.

Table 5: Mass Spectrometry Data (m/z)

Compound	Molecular Ion [M] ⁺	Key Fragment Ions	Ionization Method
2-Chloro-4-nitropyridine	158/160	113, 83, 78	EI
2-Amino-4-nitropyridine	139	109, 93, 66	EI
2-Methoxy-4-nitropyridine	154	124, 108, 78	EI
2-Hydrazinyl-4-nitropyridine	154	123, 108, 78	EI

m/z values for the molecular ion reflect the most abundant isotopes. The presence of chlorine in **2-Chloro-4-nitropyridine** results in a characteristic M/M+2 isotopic pattern.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved; gentle vortexing or sonication can be used to aid dissolution.
- **Instrumentation:** A 400 MHz or higher field NMR spectrometer is recommended for optimal resolution and sensitivity.
- **¹H NMR Data Acquisition:**
 - **Pulse Program:** Standard single-pulse sequence.

- Spectral Width: -2 to 12 ppm.
- Acquisition Time: 2-4 seconds.
- Relaxation Delay: 1-5 seconds.
- Number of Scans: 16-64, depending on sample concentration.
- ¹³C NMR Data Acquisition:
 - Pulse Program: Proton-decoupled single-pulse sequence.
 - Spectral Width: 0 to 200 ppm.
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2-5 seconds.
 - Number of Scans: 1024 or higher to achieve an adequate signal-to-noise ratio.
- Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). The resulting spectrum should be phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation (ATR): Place a small amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal. Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
- Instrumentation: A benchtop FT-IR spectrometer equipped with a diamond or germanium ATR accessory.
- Data Acquisition:
 - Spectral Range: 4000-400 cm⁻¹.
 - Resolution: 4 cm⁻¹.

- Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
- Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis and automatically subtracted from the sample spectrum.
- Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance.

Ultraviolet-Visible (UV-Vis) Spectroscopy

- Sample Preparation: Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) of a known concentration (typically in the range of 10^{-4} to 10^{-5} M). Prepare a series of dilutions from the stock solution if quantitative analysis is required.
- Instrumentation: A dual-beam UV-Vis spectrophotometer.
- Data Acquisition:
 - Wavelength Range: 200-800 nm.
 - Blank: Use a cuvette filled with the same solvent used to prepare the sample as the blank reference.
 - Scan Speed: A medium scan speed is generally sufficient.
- Data Processing: The absorbance spectrum is plotted as a function of wavelength. The wavelength of maximum absorbance (λ_{max}) is identified. For quantitative analysis, a calibration curve can be constructed by plotting absorbance versus concentration.

Mass Spectrometry (MS)

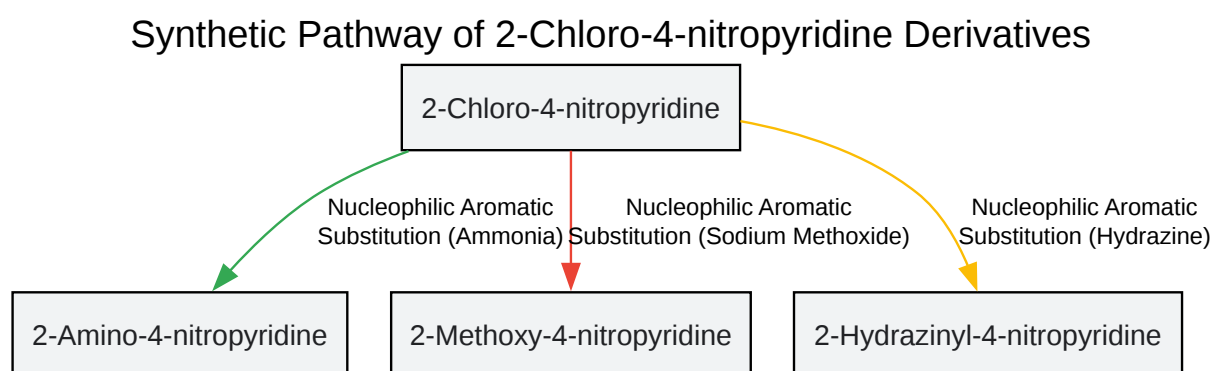
- Sample Preparation: Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile). The solution should be filtered if any particulate matter is present.
- Instrumentation: A mass spectrometer with an Electron Ionization (EI) source is commonly used for these types of small molecules.

- Data Acquisition:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: A scan range of m/z 50-500 is typically appropriate.
 - Inlet System: A direct insertion probe or a gas chromatograph (GC) inlet can be used.
- Data Processing: The mass spectrum is plotted as relative intensity versus mass-to-charge ratio (m/z). The molecular ion peak and major fragment ions are identified to aid in structure elucidation.

Visualizations

Synthetic Pathway of 2-Chloro-4-nitropyridine Derivatives

The following diagram illustrates the common synthetic route from **2-Chloro-4-nitropyridine** to its amino, methoxy, and hydrazinyl derivatives. This highlights the role of **2-Chloro-4-nitropyridine** as a versatile starting material in the synthesis of various substituted pyridines.



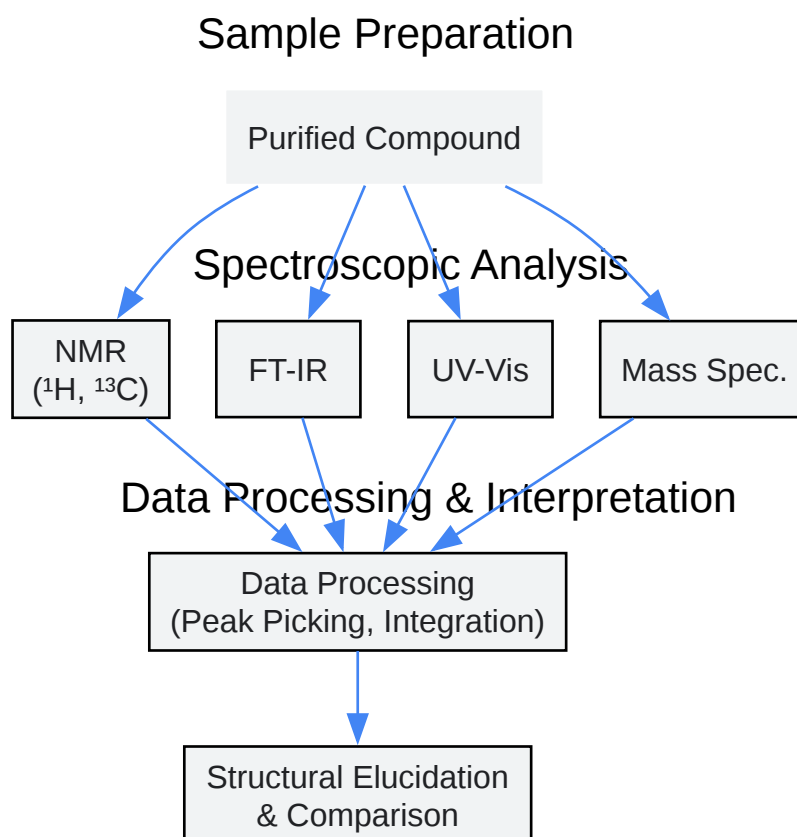
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Caption: Synthetic routes from **2-Chloro-4-nitropyridine**.

Experimental Workflow for Spectroscopic Analysis

This diagram outlines the general workflow for the comprehensive spectroscopic characterization of a chemical compound, from sample preparation to data analysis and interpretation.

General Spectroscopic Analysis Workflow



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Caption: Workflow for spectroscopic characterization.

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